(2-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine
Description
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-methylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-16-9-7-13(8-10-16)15-11-12-5-3-4-6-14(12)17-2/h3-6,13,15H,7-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFCVSFSSNPISO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 2-Methoxybenzaldehyde with 1-Methylpiperidin-4-amine
A widely employed method involves reductive amination, leveraging the condensation of 2-methoxybenzaldehyde with 1-methylpiperidin-4-amine followed by reduction.
Procedure :
- Imine Formation : 2-Methoxybenzaldehyde (1.0 equiv) and 1-methylpiperidin-4-amine (1.0 equiv) are refluxed in ethanol (0.5 M) for 5 hours to form the Schiff base intermediate.
- Reduction : Sodium triacetoxyborohydride (STAB, 1.5 equiv) is added to the cooled reaction mixture, stirred for 12 hours at room temperature.
- Workup : The mixture is quenched with aqueous NaHCO₃, extracted with dichloromethane, dried over MgSO₄, and concentrated to yield the crude product.
Yield : 70–85% after purification via recrystallization (methanol).
Alkylation of 1-Methylpiperidin-4-amine with 2-Methoxybenzyl Halides
Direct alkylation offers a straightforward route, though it requires careful control to avoid over-alkylation.
Procedure :
- Reaction : 1-Methylpiperidin-4-amine (1.0 equiv) is treated with 2-methoxybenzyl chloride (1.2 equiv) in acetonitrile (0.5 M) with K₂CO₃ (2.0 equiv) at 60°C for 8 hours.
- Purification : The mixture is filtered, washed with water, and purified via column chromatography (CH₂Cl₂/MeOH 9:1).
Yield : 60–75%, with over-alkylation minimized by maintaining stoichiometric excess of the amine.
Reaction Optimization and Byproduct Management
Solvent and Temperature Effects
- Reductive Amination : Ethanol enhances imine formation kinetics, while THF improves reduction efficiency but lowers yield due to competing side reactions.
- Alkylation : Polar aprotic solvents (e.g., DMF) accelerate reactivity but increase racemization risks; acetonitrile balances reactivity and selectivity.
Table 1: Comparative Analysis of Synthetic Methods
| Parameter | Reductive Amination | Alkylation |
|---|---|---|
| Yield (%) | 70–85 | 60–75 |
| Reaction Time (h) | 12–18 | 8–12 |
| Key Byproducts | Unreduced Schiff base | Di-alkylated amine |
| Purification Method | Recrystallization | Column Chromatography |
Catalytic Enhancements
- Phase-Transfer Catalysis : Tetrabutylammonium bromide (0.1 equiv) in biphasic systems (H₂O/CH₂Cl₂) improves alkylation yields by 15%.
- Boron Reagents : Tris(2,2,2-trifluoroethoxy)borane [B(OCH₂CF₃)₃] in acetonitrile facilitates one-pot amidation, though applicability to amines requires pH adjustment.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
- HPLC : >98% purity (C18 column, 70:30 H₂O/MeCN, 1 mL/min).
- Melting Point : 212–214°C (methanol recrystallization).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides or methyl halides in the presence of a base.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various benzyl or piperidine derivatives.
Scientific Research Applications
Chemistry
In the realm of organic synthesis, (2-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine serves as a versatile reagent. It is used for:
- Synthesis of Complex Molecules : The compound acts as an intermediate in the formation of more complex organic molecules, facilitating the development of new chemical entities.
- Catalysis Studies : Its properties allow it to be investigated in catalysis, providing insights into reaction mechanisms and efficiency.
Biology
The compound has demonstrated significant biological activity, making it a subject of interest in various biological studies:
- Enzyme Mechanisms : Research indicates that it plays a role in understanding enzyme interactions and mechanisms, particularly in neuropharmacology.
- Receptor Interaction : It has been identified as a selective antagonist for the neurokinin-1 receptor, which is relevant for treating anxiety and depression.
Medicine
The therapeutic potential of this compound is notable:
- Neurological Disorders : Preclinical studies suggest its efficacy against neurotropic viruses, positioning it as a candidate for antiviral drug development. For example, it has shown protective effects against Sindbis virus infections in mice.
- Antimicrobial Activity : The compound exhibits antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) recorded as follows:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.12 µg/mL |
| Escherichia coli | 4.69 µg/mL |
| Pseudomonas aeruginosa | 11.29 µg/mL |
This suggests its potential as a lead compound for new antimicrobial agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Benzyl Moiety : The methoxy group enhances lipophilicity, improving membrane permeability.
- Piperidine Ring : Variations in this structure can significantly affect receptor affinity and selectivity, which are crucial for optimizing therapeutic effects.
Antiviral Activity
A study conducted on mice demonstrated that this compound provided substantial protection against neuroadapted Sindbis virus infection. The compound exhibited improved potency compared to traditional antiviral agents, highlighting its potential in virology.
Antibacterial Efficacy
In vitro assays have revealed that derivatives of this compound exhibit potent activity against resistant bacterial strains. This has led researchers to explore its potential as a new class of antibiotics, particularly against strains that are difficult to treat with existing medications.
Mechanism of Action
The mechanism of action of (2-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Substituted Benzyl-Piperidine Derivatives
Key analogs differ in substituent positions, heterocycles, or linkage types, influencing biological activity and physicochemical properties:
Key Observations :
- Substituent Position : Fluorine substitution on benzyl groups (as in Compounds 24–26) alters electronic properties and binding affinity. Para-fluorine (Compound 26) may enhance metabolic stability compared to ortho/meta .
- Linkage Type : Amine linkages (target compound) vs. ether (Compounds 24–26) or imine (11b) affect reactivity and bioavailability. Schiff bases (e.g., 11b) are prone to hydrolysis, limiting in vivo stability .
- Heterocycle Modifications : CP-99994’s 2-phenylpiperidine introduces steric bulk, enhancing receptor selectivity compared to the target compound’s 1-methylpiperidine .
Heterocycle and Side Chain Variations
Biological Activity
(2-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine, also known by its chemical identifier 416869-87-9, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, particularly in the realms of neuropharmacology and antimicrobial properties.
Neuropharmacological Effects
- Receptor Interaction : Studies have shown that this compound may interact with neurotransmitter receptors, particularly those involved in mood regulation and pain perception. For instance, it has been noted for its potential as a selective NK1 receptor antagonist, which could be beneficial in treating conditions like anxiety and depression .
- Efficacy in Animal Models : Preclinical studies involving animal models have demonstrated that the compound can confer protection against neurotropic viruses, suggesting its role as an antiviral agent. For example, it was shown to inhibit replication of alphaviruses in mice .
Antimicrobial Activity
Recent investigations have also highlighted the antimicrobial properties of this compound. In vitro studies have demonstrated significant antibacterial activity against various strains of bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.12 µg/mL |
| Escherichia coli | 4.69 µg/mL |
| Pseudomonas aeruginosa | 11.29 µg/mL |
These findings indicate its potential as a lead compound for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be attributed to specific structural features. SAR studies suggest that modifications to the benzyl group and piperidine ring significantly influence its biological activity:
- Benzyl Moiety : The presence of the methoxy group on the benzyl ring enhances lipophilicity, facilitating better membrane penetration.
- Piperidine Ring : Variations in the piperidine structure can alter receptor affinity and selectivity, which is crucial for optimizing therapeutic effects.
Case Studies
- Antiviral Activity : A study conducted on mice demonstrated that this compound provided substantial protection against neuroadapted Sindbis virus infection. The compound showed improved potency compared to traditional antiviral agents .
- Antibacterial Efficacy : In vitro assays revealed that derivatives of this compound exhibited potent activity against resistant bacterial strains, leading researchers to explore its potential as a new class of antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
